Magnesium glutamate

Description

Properties

IUPAC Name |

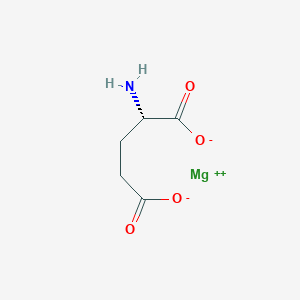

magnesium;(2S)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.Mg/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPYNOGQURLHSF-DFWYDOINSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7MgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214659 | |

| Record name | L-Glutamic acid, magnesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white or off-white crystals or powder | |

| Record name | MAGNESIUM DIGLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Very soluble in water; practically insoluble in ethanol or ether | |

| Record name | MAGNESIUM DIGLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

18543-68-5, 64407-99-4 | |

| Record name | Magnesium glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018543685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomagnesium glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064407994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, magnesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium L-glutamate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMAGNESIUM GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASV3QPB24W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of Magnesium Glutamate

Aqueous Solution Synthesis Routes

Aqueous solution synthesis represents the most common and straightforward approach for the preparation of magnesium glutamate (B1630785). This method typically involves the neutralization reaction between glutamic acid and a magnesium-containing base in an aqueous medium. The resulting salt can then be isolated by crystallization.

One of the primary methods involves the direct neutralization of L-glutamic acid with a magnesium base, such as magnesium oxide (MgO) or magnesium carbonate (MgCO₃). In a typical procedure, L-glutamic acid is dissolved in boiling water to form a slurry. Subsequently, magnesium carbonate is added portion-wise with vigorous stirring until a neutral pH of 6.0 to 6.5 is achieved google.com. The reaction mixture is then filtered to remove any unreacted solids. The filtrate, containing the dissolved magnesium glutamate, is concentrated by evaporation and then cooled to induce crystallization. This process can yield various hydrated forms of this compound, such as the tetrahydrate mdpi.com.

Another variation of the aqueous synthesis route is the preparation of magnesium bis(hydrogen β-glutamate) hexahydrate. This is achieved by neutralizing β-glutamic acid with magnesium oxide in a dilute aqueous solution researchgate.net. A single-crystal X-ray study of the resulting product revealed that the hexahydrated magnesium dications, [Mg(H₂O)₆]²⁺, are associated with the β-GluH⁻ anions through a three-dimensional network of hydrogen bonds, rather than direct coordination researchgate.net.

The crystallization process is a critical step in isolating a pure product from the aqueous solution. The solubility of this compound is a key factor, and it is known to be very soluble in water nih.gov. Therefore, techniques such as cooling the solution to a low temperature (e.g., below 0°C) or adding a less polar solvent like acetone can be employed to promote precipitation and increase the yield of the crystalline product google.com. For instance, in the synthesis of this compound hydrobromide, after neutralization, the solution is concentrated and then held at a temperature below 0°C for several hours to facilitate crystallization google.com.

Table 1: Parameters in Aqueous Synthesis of this compound Derivatives

| Starting Materials | Magnesium Source | pH | Crystallization Conditions | Product | Reference |

|---|---|---|---|---|---|

| L-Glutamic acid, Water | Magnesium carbonate | 6.0-6.5 | Evaporation and cooling | Magnesium L-glutamate | google.com |

| β-Glutamic acid, Water | Magnesium oxide | Neutral | Crystallization from dilute solution | Magnesium bis(hydrogen β-glutamate) hexahydrate | researchgate.net |

| Glutamic acid hydrobromide, Water | Magnesium carbonate | 6.0 | Concentration and cooling below 0°C | This compound hydrobromide | google.com |

Hydrothermal and Glycol-Hydrothermal Synthesis Approaches

Hydrothermal and glycol-hydrothermal synthesis are methods that utilize elevated temperatures and pressures in aqueous or glycol-based solvents, respectively, to promote the crystallization of materials. These techniques are widely employed for the synthesis of various inorganic compounds, including a range of magnesium-based materials such as magnesium hydroxide (Mg(OH)₂) analis.com.my, magnesium aluminate (MgAl₂O₄) researchgate.net, and magnesium silicate. The process is typically carried out in a sealed vessel, such as an autoclave, where the reactants are subjected to temperatures above the boiling point of the solvent analis.com.my.

Despite the versatility of these methods for synthesizing various magnesium compounds, a thorough review of the scientific literature indicates that hydrothermal and glycol-hydrothermal synthesis are not commonly reported for the preparation of this compound. While the synthesis of amino acids themselves has been studied under hydrothermal conditions, the application of these high-temperature and high-pressure methods for the direct synthesis of this compound from its precursors appears to be an area that is not extensively explored or documented. The stability of the amino acid structure under such conditions could be a limiting factor. For instance, studies have shown the conversion of L-glutamic acid to 2-pyrrolidone under hydrothermal conditions, indicating potential degradation or side reactions at elevated temperatures.

Chelation Synthesis Methods of Magnesium-Glutamate Complexes

The synthesis of this compound is inherently a chelation process, where the glutamate anion acts as a ligand, binding to the magnesium ion. Glutamic acid has two carboxylate groups and an amino group, all of which can potentially participate in coordinating with a metal ion. The nature of this chelation is highly dependent on the pH of the solution, which dictates the protonation state of these functional groups.

In strongly alkaline solutions with a pH greater than 10, the L-glutamate ligand can act as a tridentate ligand, coordinating to the magnesium ion through the nitrogen of the amino group and oxygen atoms from both the α- and γ-carboxylate groups. This results in a six-coordinate magnesium complex with a 1:1 stoichiometry of magnesium to glutamate, often incorporating water molecules to complete the coordination sphere mdpi.com.

At a more neutral pH, the coordination can differ. For instance, in the formation of magnesium bis(hydrogen L-glutamate) hexahydrate, the L-glutamate functions as a chelating N,Oα-donor researchgate.net. This indicates that the nitrogen from the amino group and an oxygen atom from the α-carboxylate group are involved in binding to the magnesium ion. In this particular structure, four water molecules complete the primary coordination sphere around the magnesium, while the γ-carboxylate group is involved in hydrogen bonding rather than direct coordination to the metal center researchgate.net.

The synthesis of these chelated complexes is typically carried out in an aqueous solution, and the control of pH is a critical parameter to direct the formation of the desired magnesium-glutamate complex. The chelation rate of trace elements with amino acids has been shown to be significantly affected by pH. By adjusting the pH, one can control which functional groups on the glutamate molecule are deprotonated and available for coordination with the magnesium ion.

Table 2: Influence of pH on Magnesium-Glutamate Chelation

| pH Range | Glutamate Ligand Behavior | Resulting Complex Structure |

|---|---|---|

| > 10 | Tridentate (N, Oα, Oγ donor) | 1:1 Mg:Glu stoichiometry, six-coordinate complex |

| Neutral | Bidentate (N, Oα donor) | L-glutamate acts as a chelating N,Oα-donor |

Advanced Structural Characterization of Magnesium Glutamate Complexes

Diffraction and Microscopic Techniques

While spectroscopic methods provide information about local structure, diffraction and microscopy techniques are essential for understanding the long-range order and macroscopic morphology of magnesium glutamate (B1630785) complexes in the solid state.

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD studies on magnesium L-glutamate tetrahydrate have provided a detailed model of its crystal structure.

These studies reveal that magnesium L-glutamate tetrahydrate crystallizes in an orthorhombic system. The magnesium ion (Mg²⁺) is hexacoordinated, meaning it is directly bonded to six other atoms. In this complex, the glutamate anion acts as a tridentate ligand, coordinating to the magnesium ion through the nitrogen atom of the amine group and two oxygen atoms from the α-carboxylate group. The remaining three positions in the magnesium's coordination sphere are occupied by water molecules. This arrangement confirms the formation of a stable chelate complex. Research has also identified other hydration states, such as a pentahydrate form.

Table 3: Crystallographic Data for Magnesium L-Glutamate Tetrahydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Coordination Number | 6 (for Mg²⁺) |

| Ligand Coordination | Tridentate (N, O, O) |

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of solid materials at high magnification. Analysis of magnesium glutamate crystals, particularly the pentahydrate form, has revealed their characteristic morphology. SEM studies show that magnesium L-glutamate pentahydrate typically forms needle-like crystals. This technique provides valuable information on the macroscopic shape, size distribution, and surface features of the crystalline powder, which are influenced by the conditions of crystallization.

Thermal Analysis Methods

A comprehensive search of scientific literature and chemical databases for experimental data on the thermal analysis of this compound, specifically using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), did not yield specific research findings or data tables for this particular compound.

While extensive thermal analysis data is available for the related compound magnesium gluconate, as well as for other magnesium salts of amino acids and for glutamic acid itself, this information cannot be substituted for this compound without compromising scientific accuracy. Thermal decomposition profiles, including temperature ranges of degradation, percentage of mass loss, and endothermic or exothermic events, are unique to the specific chemical structure of a compound.

Therefore, due to the absence of published experimental data on the thermal analysis of this compound, a detailed discussion and data tables for this section cannot be provided at this time.

Theoretical and Computational Investigations of Magnesium Glutamate

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the classical motion of atoms and molecules over time, allowing for the study of dynamic processes, conformational changes, and interactions within a system.

A primary application of MD simulations in the context of magnesium glutamate (B1630785) is to investigate its interactions with proteins, most notably glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor. plos.org These receptors are ligand-gated ion channels crucial for excitatory neurotransmission, and their function is modulated by both glutamate binding and magnesium ion blockage. drugbank.com

MD simulations have been used to model the binding of glutamate and the subsequent voltage-dependent block of the NMDA receptor channel by Mg²⁺. drugbank.comnih.gov These simulations reveal the dynamic nature of the Mg²⁺ block, which involves both fast and slow kinetic components. nih.govnih.gov The models show that Mg²⁺ competes with other organic cations for a binding site within the channel pore. drugbank.com All-atom MD simulations, extending to hundreds of nanoseconds, have been used to study the conformational dynamics of human NMDA receptors before and after the binding of glutamate and its co-agonist glycine. These studies show that ligand binding leads to a global reduction in the receptor's flexibility, resulting in a more compact and tightly packed conformation, which is a prerequisite for channel gating. plos.org

MD simulations are also utilized to understand the conformational dynamics of the magnesium-glutamate complex itself, both in isolation and in solution. These simulations can reveal the preferred coordination geometries of the magnesium ion with the glutamate molecule, including the involvement of water molecules in the coordination sphere. Quantum-chemical and classical MD simulations have been performed on related systems, such as magnesium chloride complexes, to study the formation of aggregates and the solvation structure in solution. nih.gov For the magnesium-glutamate system, simulations can track the flexibility of the glutamate backbone and side chains upon chelation with the magnesium ion. This information is critical for understanding how the complex presents itself for interaction with biological targets like receptors and enzymes. The dynamics revealed by these simulations provide a more realistic picture than the static structures obtained from quantum mechanical calculations alone.

Statistical Mechanics and Biophysical Modeling

Statistical mechanics bridges the gap between the microscopic properties of atoms and molecules and the macroscopic thermodynamic and kinetic properties of the system. In conjunction with biophysical modeling, it provides a framework for interpreting simulation data and predicting the behavior of magnesium glutamate in a biological environment.

The binding affinities and kinetics of magnesium and glutamate with receptors are key parameters often derived from computational studies using principles of statistical mechanics. For example, binding free energies can be calculated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov These endpoint free energy methods have been applied to study ligand binding to metabotropic glutamate receptors, showing improved correlation with experimental data compared to simpler docking scores. nih.gov

Cation-Binding and Ion-Pair Formation Studies

Theoretical and computational chemistry offers powerful tools to investigate the interactions between magnesium ions and glutamate at a molecular level. These studies provide detailed insights into the nature of cation-binding and the formation of ion pairs, which are fundamental to understanding the behavior of this compound in various chemical and biological systems. Methods such as Density Functional Theory (DFT) and molecular dynamics simulations are central to elucidating the structural, energetic, and dynamic aspects of these interactions.

Computational studies have explored the coordination chemistry between the magnesium cation (Mg²⁺) and the glutamate anion (Glu⁻). As a divalent "hard" metal acid, Mg²⁺ shows a strong preference for binding with "hard" bases, such as the oxygen atoms of the carboxylate groups in glutamate researchgate.net. This interaction is primarily electrostatic.

Research combining dielectric relaxation spectroscopy with DFT and 3D reference interaction site model (3D-RISM) calculations has provided significant findings on ion-pair formation in aqueous solutions. These studies have successfully identified and characterized the formation of an ion pair between the Mg²⁺ cation and the side-chain carboxylate moiety of the glutamate anion nih.govacs.org. Unlike some other cations, the magnesium ion appears to retain its primary hydration shell when forming this ion pair nih.gov. This suggests the formation of a solvent-shared or solvent-separated ion pair, a common phenomenon for magnesium due to its high affinity for water molecules mdpi.com. The propensity for magnesium ions to form ion pairs, even at modest concentrations, has been noted in various computational studies across different chemical systems researchgate.net.

Comparative computational studies involving other alkaline and alkaline earth metals have helped to contextualize the binding affinity of magnesium with glutamate. The binding strength of the cation to the side-chain carboxylate of glutamate was found to increase significantly in the sequence Na⁺ < Li⁺ < Ca²⁺ < Mg²⁺ acs.org. According to 3D-RISM calculations, the glutamate anion coordinates to an average of 0.65 Mg²⁺ cations in the studied solution nih.govacs.org.

| Cation | Average Coordination Number with Glu⁻ | Relative Binding Constant Order |

|---|---|---|

| Li⁺ | 0.50 | 1 |

| Na⁺ | 0.55 | N/A |

| Mg²⁺ | 0.65 | 2 |

| Ca²⁺ | 0.72 | 3 |

Data sourced from 3D-RISM calculations on aqueous solutions of L-glutamate with various salts. The binding constant for Na⁺ was not plausibly determined in the same manner nih.govacs.org.

Further computational investigations using DFT have been employed to analyze the structural and energetic characteristics of magnesium-containing complexes. For instance, in a study on a hydrated this compound-glycine complex, the binding energy of the hydrated structure was calculated to be 106.2 kcal/mol sbc.org.pl. The same study used natural population analysis to determine the partial atomic charges, revealing how charge distribution is affected by the coordination of water molecules. Upon hydration, the positive charge on the magnesium atom decreased, while the negative charges on the coordinating oxygen atoms were redistributed sbc.org.pl.

| Atom | Charge in [Mg(glu-gly)] | Charge in [Mg(glu-gly)] · 4H₂O |

|---|---|---|

| Mg | +1.819 | +1.753 |

| O1 (carboxylate) | -0.604 | -0.677 |

| O2 (carboxylate) | -1.015 | -0.935 |

| O3 (peptide) | -1.010 | -0.937 |

| O4 (peptide) | -0.590 | -0.711 |

Partial charges calculated using the natural population analysis method at the B3PW91/6-31+G level of theory sbc.org.pl.*

Structural dynamic models of this compound complexes have also been simulated using Hartree-Fock (HF) and DFT methods to calculate molecular geometric parameters and frequencies of normal vibrations researchgate.net. These theoretical calculations are crucial for interpreting experimental data, such as infrared spectra, and for validating the proposed structures of these complexes. The computational findings consistently support a model where the divalent Mg²⁺ cation exhibits high binding energies with ligands containing oxygen, a trend that is consistent with DFT calculations on other chemical complexes frontiersin.org.

Analytical Methodologies for Magnesium Glutamate Quantification and Detection

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of glutamate (B1630785) from complex mixtures. High-performance liquid chromatography and gas chromatography are the most widely employed techniques. researchgate.net

HPLC and its advanced version, UHPLC, are the most widely used methods for analyzing monosodium glutamate, surpassing gas chromatography. researchgate.netakjournals.com These techniques separate compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). For glutamate analysis, reversed-phase HPLC is common. moca.net.ua

A significant challenge in analyzing amino acids like glutamate is their lack of a strong chromophore, making UV detection difficult without chemical modification. Therefore, pre-column derivatization is a standard procedure to attach a UV-absorbing or fluorescent tag to the glutamate molecule. fsjour.comnih.gov Common derivatizing agents include:

o-phtaldehyde (OPA): Reacts with primary amines to yield fluorescent derivatives, allowing for sensitive detection. nih.gov

1-Fluoro-2,4-dinitrobenzene (DNFB): Also known as Sanger's reagent, it reacts with the N-terminal amino group of glutamate, allowing for UV detection. moca.net.uanih.gov This method is simple, accurate, and cost-efficient, forming highly stable derivatives. nih.gov

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov UHPLC methods can separate glutamate and other neurotransmitters in less than 15 minutes. acs.org A UHPLC method using DNFB derivatization and UV detection can analyze glutamate and aspartate in under 2.8 minutes per sample, making it suitable for high-throughput applications. nih.govresearchgate.net When coupled with tandem mass spectrometry (UHPLC-MS/MS), these methods provide exceptional sensitivity and specificity, allowing for quantification in complex biological samples like rat brain tissue. akjournals.complu.mx

While HPLC is primarily used for the glutamate portion, methods also exist for the analysis of the magnesium ion, often using ion chromatography or mixed-mode columns. helixchrom.comluc.edu

| Technique | Derivatizing Agent | Detection Method | Sample Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| HPLC | Pre-column derivatization | Spectrophotometric / Diode Matrix | Food Products | LOD: 0.1%, LOQ: 0.01% | fsjour.combio-conferences.org |

| UHPLC | DNFB | UV (363 nm) | Tomato Fruit | Not specified, but high reproducibility (RSD ~4%) | nih.gov |

| UHPLC | Automated derivatization | Electrochemical | Microdialysis Fractions | 10 nmol/L | nih.govacs.org |

| UHPLC-MS/MS | None (HFBA in mobile phase) | Tandem Mass Spectrometry | Rat Brain | LOQ: <2.440 µg/g | plu.mx |

| HPLC | OPA | Fluorescence | Retinal Tissue | Not specified, characterized uptake with K(m)=8.2 µM | nih.gov |

GC-MS is a powerful technique for metabolomics, capable of identifying and quantifying a wide range of small molecules, including amino acids. nih.gov A key limitation for glutamate analysis is its low volatility. To overcome this, chemical derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography. thermofisher.com

The derivatization process for GC-MS analysis of metabolites typically involves two steps:

Methoximation: This step targets carbonyl groups.

Silylation: This step targets polar functional groups like –COOH, -OH, and -NH, reducing their polarity and increasing volatility. thermofisher.com

Following separation by the gas chromatograph, the molecules are ionized (commonly by electron ionization) and fragmented in a reproducible pattern. The mass spectrometer then detects these fragments, creating a mass spectrum that acts as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. thermofisher.com GC-MS is a mature technology that can be used for both untargeted profiling to discover novel compounds and targeted assays for the absolute quantification of specific metabolites like glutamate. nih.govgcms.cz During derivatization, γ-glutamyl peptides can be converted to pyroglutamate, a factor that must be considered in quantitative analysis. researchgate.net

Spectrometric and Fluorometric Approaches

Spectrometric and fluorometric methods offer alternative, often simpler and faster, approaches for quantification. Spectrometry is typically used for the magnesium component, while fluorometry is highly sensitive for glutamate.

Spectrometric Determination of Magnesium: Atomic Absorption Spectrometry (AAS) is a standard method for determining magnesium concentration in various samples, including water and brines. nemi.gov The method involves aspirating the sample into a flame and measuring the absorption of light at a characteristic wavelength for magnesium. To prevent interference from other ions like aluminum, a releasing agent such as lanthanum chloride is typically added. nemi.gov

Colorimetric spectrophotometry provides a simpler, cost-effective alternative. nih.gov These methods are based on the reaction of Mg(II) with a chromogenic agent to form a colored complex, the absorbance of which is measured with a spectrophotometer and is proportional to the magnesium concentration. muni.cz Common reagents include:

o-cresolphthalein complexone (CPC): Forms a pink-colored complex with magnesium in an alkaline medium. nih.gov

Xylidyl blue: Reacts with magnesium in an alkaline medium to form a colored complex. EGTA is often included to mask interference from calcium ions. muni.cz

Magon: An azo dye used for the spectrophotometric determination of magnesium in serum samples. epa.gov

Fluorometric Determination of Glutamate: Fluorometric assays are highly sensitive methods for measuring glutamate in biological samples. cellbiolabs.com Many commercial kits are available that provide rapid and sensitive quantification. caymanchem.comdanaher.comabcam.com These assays are typically based on a coupled enzyme system. abcam.com In a common assay, glutamate oxidase catalyzes the oxidation of glutamate, producing hydrogen peroxide (H₂O₂). cellbiolabs.comcaymanchem.com The H₂O₂ then reacts with a non-fluorescent probe in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product, such as resorufin. cellbiolabs.comcaymanchem.com The fluorescence intensity is directly proportional to the glutamate concentration and can be measured using a fluorescence microplate reader. cellbiolabs.comabcam.com

| Assay Principle | Probe/Product | Excitation/Emission (nm) | Detection Limit | Sample Types | Reference |

|---|---|---|---|---|---|

| L-glutamate oxidase produces H₂O₂, which reacts with MaxiProbe in the presence of HRP. | Fluorescent compound from MaxiProbe | 530 / 590 | 0.3 µM | Cell culture media, cell lysates, tissue homogenates | caymanchem.com |

| Coupled enzyme system with NADP⁺ produces NADPH, which reacts with a sensor. | Red fluorescent product | 530-570 / 590-600 | 1 µM | Biological samples | abcam.com |

| Glutamate-specific enzymes generate H₂O₂, which oxidizes a non-fluorescent probe. | Resorufin | 530-560 / 590 | 300 nM | Biological samples | cellbiolabs.com |

| Enzymatic reaction reduces a fluorogenic probe. | Reduced fluorophore | 535 / 587 | 5 pmol | Biological fluids, tissues | abcam.com |

Electrochemical and Biosensor-Based Methods

Electrochemical methods, particularly biosensors, have emerged as powerful tools for glutamate detection due to their high sensitivity, selectivity, and potential for real-time monitoring. nih.govaip.org These analytical devices convert a biochemical reaction into a measurable electrical signal. aip.org While traditional methods like HPLC can be time-consuming and expensive, electrochemical biosensors offer a more rapid, user-friendly, and affordable alternative. aip.orgnih.gov

The vast majority of glutamate biosensors are enzymatic. They utilize enzymes like glutamate oxidase (GluOx) or glutamate dehydrogenase (GDH) as the biological recognition element. aip.orgnih.gov The most common design is based on the oxidation of glutamate by GluOx, which produces α-ketoglutarate and hydrogen peroxide (H₂O₂). nih.gov The H₂O₂ is then electrochemically oxidized at an electrode surface (often platinum), generating a current that is proportional to the glutamate concentration. nih.govpinnaclet.com

To improve sensor performance, various materials are used to modify the electrode surface, including nanoparticles, carbon nanotubes, and polymers. aip.orgnih.gov These modifications can enhance sensitivity, selectivity, and stability. While enzymatic sensors are highly selective, they can lack long-term stability. nih.gov This has prompted research into non-enzymatic electrochemical sensors, which aim to directly oxidize glutamate, offering potential advantages in stability and cost. nih.govresearchgate.net

| Electrode Type / Modification | Sensing Principle | Linear Range | Limit of Detection | Application | Reference |

|---|---|---|---|---|---|

| Platinum thin-film electrode with immobilized Glutamate Oxidase | Enzymatic (H₂O₂ detection) | Not specified | <150 nM | Food analysis | mdpi.com |

| Screen-printed carbon electrode with CuO nanostructures and MWCNTs | Non-enzymatic | 20 µM to 200 µM | 17.5 µM | Whole blood, urine | nih.govresearchgate.net |

| Glassy Carbon Electrode with PCL–CHIT/PAMAM–Mt/GluOx nanofibers | Enzymatic | Not specified | Not specified | Food additive detection | nih.gov |

| Platinum-Iridium electrode with immobilized enzyme | Enzymatic (H₂O₂ detection) | At least 50 µM | Not specified | In vivo brain monitoring | pinnaclet.com |

Advanced Techniques for Biological Sample Analysis

The analysis of magnesium glutamate in complex biological samples, particularly for neuroscience and clinical research, often requires advanced analytical techniques that provide high sensitivity, specificity, and spatial information.

UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique combines the superior separation power of UHPLC with the highly sensitive and specific detection capabilities of tandem mass spectrometry. plu.mx It is a powerful tool for the simultaneous determination of multiple neurotransmitters, including glutamate, in brain tissue extracts. plu.mx The method involves separating the compounds chromatographically before they are ionized and detected by the mass spectrometer, which can be set to monitor specific parent-daughter ion transitions, providing excellent quantitative accuracy and low detection limits even in complex matrices. akjournals.complu.mx

In Vivo Microdialysis and Biosensors: For real-time monitoring of glutamate concentrations in living organisms, particularly in the brain, implantable microbiosensors are a promising approach. nih.govsemanticscholar.org These sensors, often based on the electrochemical principles described earlier, can be implanted to measure dynamic changes in neurotransmitter levels. pinnaclet.com Microdialysis is another technique used, where a small probe is inserted into the tissue to collect extracellular fluid, the components of which can then be analyzed offline by sensitive methods like UHPLC with electrochemical detection. acs.org

Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive technique used to measure the concentration of metabolites, including glutamate, in vivo within the human brain. nih.govnih.gov It works by detecting the signals from specific atomic nuclei within molecules in a magnetic field. While powerful, accurately quantifying glutamate can be challenging due to overlapping signals from other molecules like glutamine. nih.gov Different MRS protocols, such as PRESS and MEGA-PRESS, have been developed and investigated to improve the accuracy of glutamate quantification at clinical magnetic field strengths like 3 Tesla. nih.gov

Molecular and Biochemical Mechanisms of Magnesium Glutamate Action in Vitro/pre Clinical Models

Modulation of Glutamatergic Neurotransmission Pathways

Magnesium plays a pivotal role in modulating the excitability of the central nervous system, primarily through its interaction with the glutamatergic system. Glutamate (B1630785) is the principal excitatory neurotransmitter, and its activity is mediated by ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic glutamate receptors (mGluRs). Magnesium's interaction with these receptors is crucial for maintaining neuronal homeostasis and preventing excitotoxicity.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism by Magnesium

The most well-established mechanism of magnesium's action on the glutamatergic system is its inhibitory modulation of the N-Methyl-D-Aspartate (NMDA) receptor. oup.com The magnesium ion (Mg2+) acts as a non-competitive antagonist, physically blocking the ion channel of the NMDA receptor. oup.combowtiedneuron.com

This blockade is voltage-dependent. At a normal, negative resting membrane potential, the positively charged magnesium ion is drawn into the channel pore, where it binds and acts as a plug, preventing the influx of other ions like calcium (Ca2+) and sodium (Na+), even when the receptor is bound by glutamate and its co-agonist, glycine. bowtiedneuron.comyoutube.com For the channel to become permeable, the neuronal membrane must be sufficiently depolarized. This depolarization repels the Mg2+ ion, expelling it from the pore and allowing ion flow. youtube.comtroscriptions.com

This unique mechanism allows the NMDA receptor to function as a "coincidence detector," requiring both presynaptic glutamate release and significant postsynaptic depolarization for its activation. nih.gov By preventing excessive activation, the magnesium block is a critical defense against glutamate-induced excitotoxicity, a process implicated in various neurological conditions where excessive calcium influx triggers cell death pathways. bowtiedneuron.com In experimental models, the antidepressant-like effects of magnesium have been linked to this inhibitory modulation of NMDA receptors. oup.com

| Characteristic | Description | Reference |

|---|---|---|

| Mechanism of Action | Non-competitive, open-channel blockade. Mg2+ physically obstructs the ion pore. | oup.combowtiedneuron.com |

| Voltage Dependence | Block is strong at negative resting membrane potentials and is relieved by depolarization. | bowtiedneuron.comyoutube.comtroscriptions.com |

| Binding Site | A specific binding site within the NMDA receptor's ion channel pore. | researchgate.netnih.gov |

| Physiological Role | Prevents excessive Ca2+ influx, modulates synaptic plasticity, and protects against excitotoxicity. | bowtiedneuron.comnih.gov |

Influence on Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. nih.gov Divalent cations, including magnesium, can act as positive allosteric modulators, potentiating or even directly activating these receptors. nih.govnih.gov

Presynaptic Glutamate Release Modulation

Magnesium can modulate the release of glutamate from the presynaptic terminal. This action is largely mediated through its influence on presynaptic metabotropic glutamate receptors, as described above. nih.gov By acting as a positive allosteric modulator at presynaptic mGluRs (like mGluR7), magnesium enhances their inhibitory effect on glutamate release. nih.gov This reduction in the amount of neurotransmitter released into the synaptic cleft serves as a crucial feedback mechanism to prevent overstimulation of postsynaptic receptors and maintain synaptic homeostasis.

| Receptor Type | Primary Mechanism of Action | Functional Outcome | Reference |

|---|---|---|---|

| NMDA Receptor | Voltage-dependent channel block. | Inhibition of Ca2+/Na+ influx, prevention of excitotoxicity. | oup.combowtiedneuron.comyoutube.com |

| AMPA/Kainate Receptors | Indirect regulation; some evidence of Mg2+ permeability. | Modulation of synaptic plasticity and strength. | rupress.orgnih.gov |

| Metabotropic Receptors (mGluRs) | Positive allosteric modulation. | Decreased presynaptic glutamate release, modulation of cell excitability. | nih.govnih.gov |

Interaction with GABAergic Systems

To maintain central nervous system homeostasis, a delicate balance must exist between excitatory glutamatergic and inhibitory GABAergic neurotransmission. troscriptions.com Magnesium influences this balance not only by dampening glutamate activity but also by enhancing the function of the primary inhibitory neurotransmitter, Gamma-Aminobutyric Acid (GABA). troscriptions.comnih.gov

Magnesium has been shown to positively modulate GABA type A (GABA-A) receptors. troscriptions.com It can act as an agonist or a positive allosteric modulator, enhancing the receptor's response to GABA. troscriptions.commethyl-life.com This potentiation of GABA-A receptor function facilitates the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. troscriptions.com This makes the neuron less likely to fire an action potential, resulting in a generalized inhibitory or calming effect on the nervous system. methyl-life.com Furthermore, magnesium acts as a necessary cofactor for enzymes involved in the synthesis of GABA, further supporting the function of the inhibitory system. saltlaboratory.com This dual action—inhibiting excitation and promoting inhibition—underpins magnesium's role as a key regulator of neuronal excitability.

Role in Cellular Energy Metabolism and Bioenergetics

Magnesium is a fundamental cofactor in cellular bioenergetics, involved in over 600 enzymatic reactions in the body. nih.govcanprev.ca Its role is intrinsically linked to the production and use of adenosine triphosphate (ATP), the primary energy currency of the cell. canprev.caoregonstate.edu

Virtually all metabolic processes that generate or consume ATP require magnesium. oregonstate.edu ATP exists in the cell primarily as a complex with magnesium (MgATP²⁻). oregonstate.edunih.gov This complexing is crucial, as it allows for the proper conformation to weaken the terminal phosphate bond of ATP, facilitating the transfer of phosphate groups in phosphorylation reactions catalyzed by kinases. nih.gov

Magnesium's impact is evident across key energy-producing pathways:

Glycolysis: Many glycolytic enzymes, including hexokinase, phosphofructokinase, and pyruvate kinase, are sensitive to and require magnesium for their activity. nih.govnih.gov

Mitochondrial Respiration: Magnesium enhances the activity of three critical dehydrogenases within the Krebs cycle: the pyruvate dehydrogenase complex (indirectly), isocitrate dehydrogenase, and the 2-oxoglutarate dehydrogenase complex. nih.gov It is also an activator of ATP synthase (F₀/F₁-ATPase), the enzyme complex that synthesizes ATP during oxidative phosphorylation. nih.gov

By acting as a crucial cofactor for these enzymes, magnesium directly supports the efficient metabolism of carbohydrates and fats to produce the energy required for all cellular functions, including the maintenance of ion gradients essential for neurotransmission. nih.govoregonstate.edu

| Enzyme | Metabolic Pathway | Role of Magnesium | Reference |

|---|---|---|---|

| Hexokinase | Glycolysis | Cofactor (as MgATP²⁻) for glucose phosphorylation. | nih.govnih.gov |

| Phosphofructokinase | Glycolysis | Cofactor (as MgATP²⁻) for fructose-6-phosphate phosphorylation. | nih.govnih.gov |

| Pyruvate Kinase | Glycolysis | Cofactor (as MgATP²⁻) for ATP generation. | nih.gov |

| Pyruvate Dehydrogenase Phosphatase | Link between Glycolysis and Krebs Cycle | Stimulates the phosphatase, which activates the pyruvate dehydrogenase complex. | nih.gov |

| Isocitrate Dehydrogenase | Krebs Cycle | Stimulated by the Mg²⁺-isocitrate complex. | nih.gov |

| 2-Oxoglutarate Dehydrogenase | Krebs Cycle | Directly stimulated by free Mg²⁺. | nih.gov |

| ATP Synthase (F₀/F₁-ATPase) | Oxidative Phosphorylation | Activator of ATP synthesis. | nih.gov |

ATP Hydrolysis and Na+/K+ ATPase Activity

Magnesium is a critical cofactor for the function of Na+/K+-ATPase, an enzyme essential for maintaining cellular membrane potential and transporting sodium and potassium ions. nih.gov The hydrolysis of adenosine triphosphate (ATP), the primary energy currency of the cell, by this enzyme is fundamentally dependent on the presence of magnesium ions. nih.govresearchgate.net Magnesium binds to ATP to form an Mg-ATP complex, which is the actual substrate for the ATPase. nih.gov This interaction is crucial as it helps to shield the negative charges of the phosphate groups on ATP, facilitating the enzymatic process of phosphoryl transfer. nih.gov

In vitro studies have elucidated that Mg²⁺ is an essential cofactor for activating the enzymatic ATP hydrolysis function of the Na+/K+-ATPase. nih.gov The binding of magnesium to a site on the alpha subunit of the pump, near the entrance to the ion-binding sites, modulates the enzyme's affinity for other ions like Na⁺ and K⁺. nih.gov While magnesium itself is not transported across the membrane, its presence is indispensable for the conformational changes required for ion transport and the associated ATP hydrolysis. nih.govnih.gov The dissociation constant (Kd) for Mg²⁺ interaction with the E1ATP(Na+)3 state of the enzyme has been estimated to be 0.069 (± 0.010) mM, which is nearly identical to the Kd of Mg²⁺-ATP interaction in solution, suggesting that the binding is primarily attributed to complexation with ATP itself. nih.gov

Mitochondrial Bioenergetics and Function

The mechanisms underlying magnesium's role in mitochondrial bioenergetics are multifaceted. Magnesium ions stimulate the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as 2-oxoglutarate dehydrogenase. nih.gov Furthermore, Mg²⁺ is involved in the transport of ATP from the mitochondrial matrix to the cytoplasm via an ATP-Mg/Pi carrier. nih.gov In the context of glutamate-induced excitotoxicity, magnesium has demonstrated a protective effect on neuronal energy status. Studies on rat cortical neurons have shown that magnesium sulfate can prevent glutamate-triggered ATP depletion. plos.org By preserving mitochondrial function, magnesium helps maintain the necessary energy supply for cellular survival, especially under conditions of metabolic stress. embopress.orgplos.org Magnesium deficiency, conversely, is linked to mitochondrial dysfunction, which can potentiate the excessive production of reactive oxygen species and reduce ATP production. mdpi.com

Neuroprotective Mechanisms against Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. explorationpub.com This process is a major contributor to neuronal loss after ischemic events and in various neurodegenerative diseases. explorationpub.comresearchgate.net Magnesium, a key component of magnesium glutamate, exerts significant neuroprotective effects by counteracting excitotoxicity. researchgate.netnih.gov A primary mechanism for this protection is its role as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. researchgate.net

Prevention of Calcium Influx and Overload

A critical event in glutamate excitotoxicity is the massive influx of calcium (Ca²⁺) into neurons, primarily through the NMDA receptor channels. nih.govresearchgate.net This leads to intracellular calcium overload, which triggers a cascade of neurotoxic events, including mitochondrial dysfunction and the activation of cell death pathways. nih.gov Magnesium acts as a physiological antagonist of the NMDA receptor. nih.gov Under normal physiological conditions, Mg²⁺ ions block the NMDA receptor channel in a voltage-dependent manner. When the neuron is depolarized, the magnesium block is relieved, allowing calcium to enter. By increasing the extracellular concentration of magnesium, the block on the NMDA receptor is enhanced, thereby reducing the influx of Ca²⁺ during excessive glutamate stimulation. nih.gov

In vitro studies using cultured cerebellar and hippocampal neurons have demonstrated that magnesium effectively blocks or partially blocks the influx of Ca²⁺ evoked by glutamate and its agonists. nih.govresearchgate.net This blockade of calcium entry is a crucial step in preventing the downstream consequences of excitotoxicity, such as the collapse of mitochondrial membrane potential and subsequent neuronal death. nih.gov

Attenuation of Oxidative Stress and Reactive Species Formation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key component of the excitotoxicity cascade. jneurosci.orgmdpi.com The calcium overload in mitochondria resulting from excitotoxicity disrupts the electron transport chain, leading to increased ROS production. nih.gov Magnesium plays a significant role in mitigating this oxidative stress. nih.govmdpi.com

Preclinical studies have shown that magnesium deficiency is associated with increased oxidative stress, including higher levels of lipid peroxidation and weakened antioxidant defenses. nih.govresearchgate.net Conversely, magnesium supplementation has been found to decrease oxidative stress markers. mdpi.combohrium.com Magnesium contributes to the attenuation of ROS formation by several mechanisms. It acts as an antioxidant within mitochondria, reducing the synthesis of ROS and improving mitochondrial function. embopress.org By stabilizing mitochondrial function and preventing the uncoupling of oxidative phosphorylation, magnesium helps to limit a major source of cellular ROS. nih.gov Furthermore, maintaining adequate intracellular magnesium levels protects DNA from ROS-induced damage. nih.gov

Enzymatic Cofactor and Activator Roles

Magnesium is one of the most common and critical cofactors in biological systems, essential for the activity of hundreds of enzymes. mdpi.com It is estimated to be a cofactor for over 600 enzymes and an activator for an additional 200. nih.gov Its functions are diverse, ranging from its role in energy metabolism through the Mg-ATP complex to its involvement in signal transduction and cell proliferation. nih.govmdpi.com The positive charge of the Mg²⁺ ion allows it to stabilize anionic substrates and intermediates, facilitating a wide range of enzymatic reactions. nih.gov

Involvement in Protein and Nucleic Acid Synthesis

Magnesium is fundamentally important for the synthesis of proteins and nucleic acids (DNA and RNA). nih.govmdpi.com In protein synthesis, magnesium is crucial for maintaining the structural integrity of ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. drinkharlo.com It also plays a key role in several steps of the process, including the activation of amino acids and facilitating the binding of transfer RNA (tRNA) to the ribosome. drinkharlo.com A deficiency in magnesium can disrupt the translation and elongation phases, potentially leading to the production of incomplete or faulty proteins. drinkharlo.com

The influence of this compound on protein synthesis has been quantified in cell-free expression systems. These studies demonstrate a direct relationship between the concentration of this compound and the amount of protein synthesized, highlighting its critical role in this process.

| Buffer System | Optimal Added this compound (mM) for Luciferase Synthesis | Optimal Added this compound (mM) for eGFP Synthesis |

| CP | 2 | 10 |

| PEP | 1 | 9 |

| 3-PGA | 0 | 6 |

| Data adapted from a study on protein synthesis as a function of this compound and potassium glutamate concentrations. researchgate.net Note: The crude extract in the experiment contributes an additional 4.5 mM of this compound to the reaction. |

In addition to its role in protein synthesis, magnesium is essential for the synthesis, stability, and repair of DNA and RNA. nih.govnih.gov It acts as a cofactor for DNA and RNA polymerases, the enzymes that replicate and transcribe genetic information. nih.gov Magnesium ions help to stabilize the double helix structure of DNA and are required for the activity of nearly all enzymes involved in DNA repair mechanisms, thereby playing a critical role in maintaining genomic stability. nih.govnih.gov

Regulation of Metabolic Pathways

This compound, by delivering both magnesium and glutamate, influences cellular metabolism through a complex interplay of their individual actions. In pre-clinical models, this compound's components have been shown to be pivotal in regulating energy production and metabolic homeostasis, particularly under conditions of cellular stress.

Magnesium is an essential cofactor in numerous enzymatic reactions critical for metabolism. nih.gov It is fundamentally involved in the synthesis and utilization of adenosine triphosphate (ATP), the primary energy currency of the cell. uthscsa.eduresearchgate.net Magnesium is required for the stability of the ATP molecule and for the activity of enzymes that hydrolyze ATP to release energy. In vitro studies have shown that magnesium is crucial for mitochondrial energy metabolism, stimulating key enzymes in the tricarboxylic acid (TCA) cycle, such as 2-oxoglutarate dehydrogenase, and facilitating the transport of ATP from the mitochondria to the cytoplasm. nih.gov

Glutamate, on the other hand, serves as a key excitatory neurotransmitter but also plays a dual role as a metabolic substrate. researchgate.net Under certain conditions, glutamate can be taken up by cells, such as astrocytes, and metabolized to α-ketoglutarate, which then enters the TCA cycle to fuel ATP production. researchgate.net This process is particularly important for providing the high amount of energy required for glutamate uptake itself from the extracellular space. mdpi.com

The interaction between magnesium and glutamate signaling is critical in conditions of excitotoxicity, which has significant metabolic consequences. plos.org Excessive glutamate receptor stimulation can lead to metabolic failure. plos.org Pre-clinical studies using rat cortical neuron preparations have demonstrated that magnesium sulfate can protect against the bioenergetic consequences of chronic glutamate receptor stimulation. plos.org In these models, magnesium pre-treatment improved the initial bioenergetic response to excitotoxic glutamate exposure and preserved cellular ATP levels. plos.orgnih.gov This protective effect is partly attributed to magnesium's ability to modulate glutamate receptor activity, thereby preventing the catastrophic energy depletion associated with excessive neuronal firing. plos.org

Furthermore, intracellular magnesium levels are linked to the regulation of major metabolic signaling pathways, such as the mechanistic target of rapamycin (mTOR) pathway. nih.govnih.gov The mTOR pathway is a central regulator of cellular growth, proliferation, and metabolism. nih.gov Research in cultured hippocampal neurons suggests that maintaining intracellular magnesium concentration can attenuate glutamate-induced depression of cellular energy metabolism, a protective effect that is abolished by the inhibition of mTOR. nih.gov This indicates that magnesium's role in metabolic regulation under excitotoxic stress is mediated, at least in part, through the preservation of mTOR signaling. nih.gov

A study on focal cerebral ischemia in gerbils showed that magnesium sulfate administration preserved cellular energy metabolism by maintaining levels of glucose and pyruvate and attenuating the ischemia-induced increase in lactate and glutamate. nih.gov This suggests that magnesium helps maintain metabolic function during periods of high stress and potential energy failure.

Table 1: Effects of Magnesium on Cellular Metabolism in Pre-clinical Models

| Model System | Intervention | Observed Metabolic Effect | Reference |

|---|---|---|---|

| Rat Cortical Neurons | Magnesium Sulfate (MgSO₄) pre-treatment | Protected against excitotoxic glutamate-induced drop in neuronal ATP. | plos.org |

| Rat Cortical Neurons | MgSO₄ pre-treatment | Improved initial bioenergetic response to glutamate and ameliorated loss of spare respiratory capacity. | plos.org |

| Gerbil Model of Cerebral Ischemia | Magnesium Sulfate treatment | Significantly preserved glucose and pyruvate levels during ischemia. | nih.gov |

| Gerbil Model of Cerebral Ischemia | Magnesium Sulfate treatment | Attenuated the elevation of lactate and glutamate during ischemia and reperfusion. | nih.gov |

Influence on Ion Homeostasis and Membrane Excitability

This compound's influence on ion homeostasis and membrane excitability is primarily dictated by the well-established roles of magnesium and glutamate in the central nervous system. Magnesium ions act as a critical regulator of neuronal excitability, while glutamate is the principal excitatory neurotransmitter. mercola.comnih.gov

The most significant mechanism by which magnesium modulates membrane excitability is through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. nih.govnih.gov At typical resting membrane potentials, the NMDA receptor channel is blocked by an extracellular magnesium ion (Mg²⁺). bowtiedneuron.comyoutube.commdpi.com This block is voltage-dependent; when the neuron is depolarized, for instance by the activation of other glutamate receptors like AMPA receptors, the magnesium ion is expelled from the channel pore. youtube.comyoutube.com This unblocking allows for the influx of cations, including sodium (Na⁺) and, notably, a significant amount of calcium (Ca²⁺), leading to further depolarization and the activation of various calcium-dependent signaling cascades. nih.govbowtiedneuron.com

By blocking the NMDA receptor at rest, magnesium prevents excessive neuronal excitation and the potentially toxic influx of calcium that can result from overstimulation by glutamate. mercola.combowtiedneuron.com Magnesium deficiency, conversely, leads to increased neuronal excitability by enhancing the excitatory effect of glutamate at NMDA receptors. nih.gov This can also involve an increased calcium current and alterations in the function of Na⁺/K⁺ ATPases. nih.gov

Pre-clinical studies in vitro provide direct evidence for magnesium's effects. In dissociated cultures of rodent hippocampal neurons, Mg²⁺ was shown to reduce neuronal excitability. nih.gov It achieved this by depolarizing the action potential threshold, likely through surface charge screening effects on voltage-gated sodium channels, and by decreasing the number of action potentials in response to a current injection. nih.gov Despite causing a slight depolarization of the resting membrane potential by blocking a potassium conductance, the net effect of magnesium was profoundly inhibitory, capable of silencing neuronal network activity. nih.gov

The balance between glutamate's excitatory action and magnesium's inhibitory modulation is crucial for maintaining ion homeostasis. Excessive glutamate release, as seen in ischemia, can lead to excitotoxicity, a process where over-activation of glutamate receptors causes a massive influx of calcium, disrupts ion homeostasis, and ultimately leads to cell death. plos.orgresearchgate.net Magnesium's role as an NMDA receptor antagonist is neuroprotective in this context by limiting this toxic calcium overload. plos.orgbowtiedneuron.com

Industrial and Technological Applications of Magnesium Glutamate Non Food

Pharmaceutical Excipients and Formulation Development

In the pharmaceutical industry, excipients are inactive substances that serve as the vehicle or medium for a drug. They are crucial for the processability, stability, and release profile of the final dosage form lohmann-minerals.com. While magnesium glutamate (B1630785) is not as commonly used as other salts like magnesium stearate or oxide, its properties suggest potential roles in formulation development, drawing parallels from the functions of monosodium glutamate (MSG) and various magnesium salts.

Potential functions of magnesium glutamate as a pharmaceutical excipient include:

Stabilizer : Glutamates are known to act as stabilizers in pharmaceutical formulations, particularly for vaccines and biologics, where they help preserve the integrity of active ingredients pharmaexcipients.com.

pH Modifier/Buffering Agent : Mineral salts are frequently used to control the pH of formulations, which is critical for drug stability and solubility lohmann-minerals.com.

Taste-Masking Agent : In the development of oral solutions, excipients are needed to mask unpleasant tastes of active pharmaceutical ingredients. Monosodium glutamate has been studied for its ability to mask bitter tastes in oral formulations, suggesting a similar potential for this compound ulisboa.pt.

Tablet Hardness Modifier : Certain magnesium compounds, such as magnesium oxide, have been shown to maintain the hardness of orally disintegrating tablets during storage, preventing them from becoming friable without impacting disintegration time or drug release nih.gov. This indicates a potential application for this compound in solid dosage forms.

Potential Roles of this compound as a Pharmaceutical Excipient

| Potential Function | Mechanism/Rationale | Supporting Evidence (Analogous Compounds) |

|---|---|---|

| Stabilizer | Preserves the molecular integrity of active ingredients, especially biologics. | Monosodium glutamate is used as a stabilizer in vaccines and other formulations pharmaexcipients.com. |

| Taste-Masking Agent | Improves palatability of oral dosage forms by masking unpleasant tastes. | Monosodium glutamate has demonstrated taste-masking capabilities in oral solutions ulisboa.pt. |

| Tablet Hardness | Contributes to the mechanical strength of tablets, preventing breakage during transport and storage. | Magnesium oxide helps maintain the hardness of orally disintegrating tablets nih.gov. |

| pH Modifier | Acts as a buffering agent to maintain a stable pH environment for the drug. | Mineral salts are widely used as pH modifiers in various pharmaceutical forms lohmann-minerals.com. |

Cosmetic Formulations and Material Science

In the cosmetics industry, derivatives of this compound are utilized for their beneficial effects on the skin. The most prominent example is Magnesium Palmitoyl Glutamate, an ingredient that combines magnesium, glutamic acid, and palmitic acid (a fatty acid) cosmileeurope.eu.

Magnesium Palmitoyl Glutamate functions primarily as a skin conditioning agent cosmileeurope.euspecialchem.com. Its role is to maintain the skin in good condition by softening and smoothing it cosmileeurope.eupaulaschoice.de. As a blend of an amino acid and a mineral, it helps to hydrate the skin's upper layers paulaschoice.dewhatsinmyjar.com. This compound is found in a variety of personal care products, leveraging its conditioning properties to improve skin texture and feel.

This compound Derivatives in Cosmetics

| Compound Name | INCI Name | Primary Function | Description |

|---|---|---|---|

| Magnesium Palmitoyl Glutamate | MAGNESIUM PALMITOYL GLUTAMATE | Skin Conditioning Agent cosmileeurope.euspecialchem.com | An amino acid and mineral blend that conditions, softens, and helps hydrate the skin paulaschoice.dewhatsinmyjar.com. |

Applications of this compound in the broader field of material science are not well-documented in publicly available research. The focus of magnesium in material science is predominantly on magnesium metal and its alloys, which are prized for being lightweight and strong, finding use in the aerospace and automotive industries jmamg.comresearchgate.net.

Chemical Synthesis and Catalysis Applications

This compound serves as a starting material or intermediate in the synthesis of more complex chemical compounds. A notable example is its use in the production of this compound hydrobromide. A patented process describes the synthesis of this derivative, which involves reacting this compound with hydrobromic acid or, alternatively, neutralizing glutamic acid hydrobromide with a magnesium salt like magnesium carbonate google.com. This demonstrates its utility as a precursor in multi-step chemical manufacturing.

Furthermore, while specific catalytic applications of this compound are not widely reported, the magnesium ion (Mg²⁺) itself has known catalytic properties. Many magnesium compounds can function as Lewis acid catalysts in organic synthesis, facilitating reactions such as cyclizations and condensations alfachemic.com. For example, magnesium salts like magnesium perchlorate (Mg(ClO₄)₂) and magnesium sulfate (MgSO₄) have been shown to effectively catalyze the Hantzsch reaction alfachemic.com. It is plausible that the magnesium ion within this compound could exhibit similar Lewis acid characteristics, making the compound a potential catalyst for certain organic transformations, although this application requires further research.

Agricultural and Plant Science Applications

This compound and its constituent parts play a fundamental and multifaceted role in plant science, impacting everything from photosynthesis to nitrogen metabolism.

Chlorophyll Synthesis

Magnesium is an indispensable component of the chlorophyll molecule, positioned as the central atom in the porphyrin ring omexcanada.comlongdom.orgresearchgate.net. This position is critical for the molecule's ability to absorb light energy during photosynthesis longdom.org. Without magnesium, plants cannot produce chlorophyll, leading to chlorosis (yellowing of leaves) and a severe reduction in photosynthetic capacity longdom.orgagroliquid.com.

Glutamate is also directly involved in this process as a key biochemical precursor. The carbon skeleton of glutamate is used to form δ-aminolevulinic acid, which is a foundational building block for the synthesis of the porphyrin ring that constitutes the head of the chlorophyll molecule oup.com. Research on developing chloroplasts has shown that glutamate is directly converted into magnesium-containing chlorophyll precursors like Mg-protoporphyrin IX nih.gov. Therefore, this compound contains both the central mineral atom (magnesium) and a precursor for the organic structure (glutamate) required for chlorophyll synthesis.

Enzyme Activator

Magnesium functions as a cofactor or activator for hundreds of enzymes in plants, regulating a vast number of biochemical reactions omexcanada.comnih.gov. These reactions are essential for energy transfer, protein synthesis, and metabolism researchgate.netnih.gov.

A critically important example directly involving both magnesium and glutamate is the enzyme glutamine synthetase (GS) . This enzyme is a key player in nitrogen assimilation, responsible for catalyzing the ATP-dependent reaction of combining glutamate and ammonium to form glutamine nih.govresearchgate.net. Magnesium is integral to the function of glutamine synthetase, serving both a structural and a catalytic role nih.govresearchgate.net. Studies have shown that magnesium promotes nitrogen assimilation in plants by enhancing the activity of glutamine synthetase . The direct application of this compound can thus support this vital pathway by providing a key substrate (glutamate) and the essential metallic cofactor (magnesium).

This dual role has led to the development of specialized agricultural products. For instance, KELAG® Mg-GLUTAMATE is a commercial fertilizer designed to prevent and treat magnesium deficiencies. This formulation provides magnesium in a chelated form that is readily available for absorption and utilization by the plant for chlorophyll formation and enzymatic reactions involved in protein synthesis spaa.it.

Roles of Magnesium and Glutamate in Plant Science

| Application Area | Role of Magnesium | Role of Glutamate | Combined Effect |

|---|---|---|---|

| Chlorophyll Synthesis | Serves as the central atom in the chlorophyll porphyrin ring, essential for light absorption omexcanada.comlongdom.org. | Acts as a biochemical precursor for the synthesis of the porphyrin ring structure oup.comnih.gov. | Provides both the core mineral and a structural precursor for chlorophyll production. |

| Enzyme Activation | Functions as an essential cofactor and activator for hundreds of enzymes, including glutamine synthetase omexcanada.comnih.govresearchgate.net. | Acts as a primary substrate for glutamine synthetase in the assimilation of nitrogen researchgate.net. | Supports critical metabolic pathways like nitrogen assimilation by supplying both the enzyme cofactor and substrate. |

Q & A

Q. What is the role of magnesium glutamate in chlorophyll biosynthesis, and how can researchers experimentally validate its involvement in tetrapyrrole synthesis pathways?

this compound serves as a critical magnesium source in chlorophyll biosynthesis, where magnesium is inserted into the tetrapyrrole ring structure. To validate its role, researchers can employ isotopic labeling (e.g., stable isotopes of Mg²⁺) in chloroplast-derived cell cultures and track incorporation via mass spectrometry. Additionally, enzyme activity assays (e.g., magnesium chelatase) under varying this compound concentrations can reveal kinetic parameters .

Q. How does this compound influence nitrogen metabolism in cellular systems, particularly in urea cycle regulation?

Glutamate, a component of this compound, acts as a nitrogen donor in transamination reactions and feeds into the urea cycle via aspartate. Researchers can use isotopic tracing (¹⁵N-labeled glutamate) in hepatocyte models to quantify nitrogen flux into urea. Concurrently, enzyme activity assays for glutamine synthetase and glutaminase can clarify tissue-specific nitrogen shuttling .

Q. What methodologies are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with conductivity detection or inductively coupled plasma mass spectrometry (ICP-MS) is optimal. For tissue-specific analysis, laser ablation-ICP-MS enables spatial mapping of magnesium distribution in plant or animal tissues .

Advanced Research Questions

Q. How can experimental design optimize this compound concentrations in cell-free protein synthesis (CFPS) systems, and what factors contribute to nonlinear yield responses?

A circumscribed central-composite design (cCCD) is effective for optimizing this compound, phosphate, and pyruvate levels in CFPS. Nonlinear yield responses arise from Mg²⁺-phosphate interactions and Mg²⁺-dependent ribosome folding efficiency. Response surface analysis with quadratic regression models can identify optimal ranges (e.g., 12–13 mM this compound) while avoiding inhibitory high/low concentrations .

Q. What experimental strategies resolve contradictions between this compound’s neuroprotective (NMDA antagonism) and neurotoxic (excitotoxicity) effects?

In vitro models (e.g., hippocampal neurons) can differentiate dose-dependent effects:

- Neuroprotection : Assess NMDA receptor blockade via patch-clamp electrophysiology under low Mg²⁺ conditions.

- Excitotoxicity : Measure intracellular Ca²⁺ spikes (using Fura-2AM) and apoptosis markers (e.g., caspase-3 activation) at high glutamate concentrations. Co-administration with glutamate uptake enhancers (e.g., ceftriaxone) can mitigate toxicity .

Q. How does this compound modulate astrocyte glutamate uptake in neurodegenerative disease models, and what assays are most reliable?

Use hiPSC-derived astrocytes in a glutamate uptake assay:

- Incubate cells in HBSS buffer with 100 µM glutamate and quantify uptake via a colorimetric kit (Abcam Ab83389).

- Normalize data to cell confluency (DAPI nuclear staining) and validate with Na⁺-free controls or competitive inhibitors (e.g., PDC). Morphological analysis (GFAP/DAPI imaging) can correlate uptake efficiency with astrocyte reactivity .

Q. What feedback mechanisms regulate δ-aminolevulinic acid (ALA) synthesis in chloroplasts, and how does this compound influence these pathways?

ALA synthesis in chloroplasts is feedback-inhibited by heme and chlorophyll intermediates. Researchers can:

- Overexpress glutamyl-tRNA synthetase in Arabidopsis mutants to bypass regulation.

- Measure ALA levels via spectrophotometry (Ehrlich’s reagent) under varying Mg²⁺ conditions.

- Use qRT-PCR to profile expression of HEMA1 (ALA synthase) and GSA (glutamate-1-semialdehyde aminotransferase) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in this compound’s optimal concentration across CFPS studies?

Contradictions often stem from buffer composition (e.g., phosphate, ATP) and temperature. Standardize reactions using a reference system (e.g., E. coli lysate) and perform full-factorial DOE to isolate variables. Include negative controls (Mg²⁺-free) and validate with a reporter protein (e.g., mCherry) .

Q. What statistical approaches are suitable for analyzing nonlinear relationships in magnesium-dependent enzyme kinetics?

Fit data to a Hill equation or Michaelis-Menten model with a cooperative term. For multifactorial interactions (e.g., Mg²⁺ and phosphate), use multivariate ANOVA or machine learning (e.g., random forest) to identify dominant factors .

Tables

Table 1. Optimal this compound Concentrations in CFPS Systems

| System Component | Optimal [Mg²⁺] (mM) | Yield Increase (%) | Key Interactions |

|---|---|---|---|

| E. coli Lysate | 12.5 | 60.2 | Phosphate (27.5 mM) |

| Wheat Germ Extract | 10–12 | 45.8 | Pyruvate (25 mM) |

| Hybrid (PURE System) | 11–13 | 52.1 | ATP regeneration |

| Data derived from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.